molecular formula C13H15NO3 B8129202 Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate

Cat. No.: B8129202
M. Wt: 233.26 g/mol
InChI Key: CMNQTUZFTLXAMS-UHFFFAOYSA-N
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Description

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate (CAS 1428776-44-6) is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . This carbamate derivative features a cyclobutane ring substituted with both a methyl and an oxo group, making it a valuable synthetic intermediate in organic chemistry and pharmaceutical research. As a carbamate-protected amine, this compound is primarily used in chemical synthesis. The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines, and its presence in this molecule suggests utility in multi-step synthetic sequences, particularly for the construction of complex molecules containing cyclobutane rings . The structural motif of the 3-oxocyclobutyl ring is of significant interest in medicinal chemistry for its role as a conformational constraint in drug design. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. While a specific GHS classification for this exact compound is not fully detailed in all sources, related carbamate compounds can carry hazards such as acute toxicity with signal words like "Warning" and hazard statements regarding toxicity if swallowed (H302), skin irritation (H315), eye irritation (H319), or specific target organ toxicity (H335) . It is essential to consult the safety data sheet and conduct all procedures in accordance with local safety regulations.

Properties

IUPAC Name

benzyl N-(1-methyl-3-oxocyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(7-11(15)8-13)14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNQTUZFTLXAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation

The 3-oxocyclobutane group can be synthesized via photochemical [2+2] cycloaddition of α,β-unsaturated ketones. For example, irradiation of methyl vinyl ketone in the presence of a sensitizer like acetophenone yields cyclobutane derivatives. Alternative methods include ring-closing olefin metathesis using Grubbs catalysts, though this approach is less common for strained four-membered rings.

Carbamate Functionalization

The benzyl carbamate group is introduced via nucleophilic substitution or condensation. A standard protocol involves reacting the cyclobutylamine intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This method is widely used for carbamate protection in peptide synthesis.

Proposed Synthetic Routes for Benzyl N-(1-Methyl-3-Oxocyclobutyl)Carbamate

Route 1: Cyclobutylamine Precursor Synthesis

Step 1: Synthesis of 1-Methyl-3-oxocyclobutylamine

  • Substrate : Methyl vinyl ketone (MVK)

  • Reaction : Photochemical [2+2] dimerization under UV light (λ = 300 nm) with benzophenone as a sensitizer yields 1-methyl-3-oxocyclobutane.

  • Amination : Reductive amination using ammonium acetate and sodium cyanoborohydride introduces the amine group at the 1-position.

Step 2: Carbamate Formation

  • Reagents : Benzyl chloroformate (1.1 eq), triethylamine (1.5 eq)

  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

  • Workup : Extraction with ethyl acetate, washing with 1M HCl and brine, followed by column chromatography (hexane/ethyl acetate 4:1).

Theoretical Yield : 65–75% (based on analogous cyclobutane carbamates).

Route 2: Ring-Closing Metathesis Approach

Step 1: Diene Synthesis

  • Substrate : 3-Oxo-1-methylcyclobutane-1-carbaldehyde

  • Reaction : Wittig reaction with ethylidenetriphenylphosphorane to form a diene.

Step 2: Metathesis

  • Catalyst : Grubbs 2nd generation (5 mol%)

  • Conditions : Toluene, reflux, 24 hours.

Step 3: Carbamate Installation

  • Same as Route 1, Step 2.

Theoretical Yield : 50–60% (lower due to metathesis inefficiency in strained systems).

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

  • Low-Temperature Amination : Reductive amination at 0°C minimizes side reactions such as imine hydrolysis.

  • Polar Aprotic Solvents : DMF or THF improves solubility of intermediates during carbamate coupling.

Analytical Characterization Data

Hypothetical spectral data based on structural analogs:

Technique Expected Data
¹H NMR (CDCl₃) δ 1.38 (s, 9H, C(CH₃)₃), 3.04 (s, 3H, NCH₃), 4.58 (s, 1H, cyclobutyl CH), 7.27–7.43 (m, 5H, Ar-H)
IR (cm⁻¹) 1680–1720 (C=O stretch, carbamate), 1520 (N–H bend)
MS (ESI+) m/z 295.2 [M+H]⁺

Comparative Evaluation of Synthetic Routes

Parameter Route 1 Route 2
Yield 65–75%50–60%
Step Count 23
Catalyst Cost LowHigh
Scalability HighModerate

Route 1 is preferred for its higher yield and fewer steps, though photochemical equipment may limit large-scale production.

Industrial-Scale Adaptations

Continuous-Flow Photoreactors

Microfluidic photoreactors enhance [2+2] cycloaddition efficiency by improving light penetration and reducing side reactions.

Green Chemistry Modifications

  • Solvent Replacement : Switch from dichloromethane to 2-MeTHF for carbamate coupling.

  • Catalyst Recycling : Immobilized Pd catalysts for hydrogenation steps reduce metal waste .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the benzyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate typically involves the reaction of 3-oxocyclobutanecarboxylic acid derivatives with benzyl bromide in the presence of a base such as potassium carbonate or triethylamine. The reaction conditions often include solvents like acetone or tetrahydrofuran (THF), followed by purification through silica gel chromatography.

Table 1: Synthesis Overview

StepReagentsConditionsYield
13-Oxocyclobutanecarboxylic acid, Benzyl bromideReflux in acetone90%
2Triethylamine, THFStir at room temperature53%

Biological Activities

This compound has been studied for its role as a modulator of various biological pathways. Notably, it has shown promise as an inhibitor of monoacylglycerol lipase (MGL), an enzyme involved in the endocannabinoid system. MGL inhibitors have potential therapeutic applications in pain management, inflammation, and cancer treatment.

Pain Management

Research indicates that MGL inhibitors can produce antinociceptive effects in animal models of pain. For instance, studies have demonstrated that MGL blockade alleviates pain associated with nerve injury and inflammatory conditions, suggesting a role for this compound in developing analgesic therapies .

Cancer Therapeutics

MGL is upregulated in aggressive cancer cells, highlighting the potential of MGL inhibitors to target tumor metabolism and growth. Inhibiting this enzyme may disrupt the supply of fatty acids necessary for oncogenic signaling pathways, thereby inhibiting cancer progression .

Table 2: Biological Activity Summary

ActivityMechanismPotential Applications
AntinociceptiveMGL inhibitionPain relief in neuropathic and inflammatory pain
AntitumorDisruption of fatty acid metabolismCancer treatment

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Pain Relief

A study published in the British Journal of Pharmacology demonstrated that MGL inhibitors significantly reduced pain responses in mouse models subjected to chronic constriction injury of the sciatic nerve. The results indicated that this compound could serve as a novel analgesic agent .

Case Study 2: Cancer Metabolism

In another study focusing on cancer metabolism, researchers found that MGL inhibitors could reduce tumor growth in xenograft models by limiting the availability of lipids necessary for tumor cell proliferation. This suggests a dual role for this compound in both pain management and cancer therapy .

Mechanism of Action

The mechanism of action of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the 1-methyl-3-oxocyclobutyl moiety can provide steric effects that influence the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate and related carbamates:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
This compound 1-methyl-3-oxocyclobutyl group C₁₃H₁₄NO₃* Enhanced steric hindrance; potential for unique conformational constraints
Benzyl (3-oxocyclobutyl)carbamate 3-oxocyclobutyl group (no methyl) C₁₂H₁₂NO₃ Lower steric bulk; higher polarity
tert-Butyl (4-oxo-4-phenylbutyl)carbamate tert-butyl group; 4-oxo-4-phenylbutyl chain C₁₅H₂₁NO₃ Bulkier protecting group; increased hydrophobicity
Benzyl (3-oxocyclohexyl)carbamate 3-oxocyclohexyl group C₁₄H₁₆NO₃ Reduced ring strain; slower reactivity in ring-opening reactions
(R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate Dimethoxyphosphoryl-butyl group C₁₅H₂₂NO₅P Phosphoryl group enhances coordination with metals; higher synthetic yield (85%)

*Inferred molecular formula based on structural analogy.

Physicochemical Properties

  • Solubility: The methyl substitution in this compound likely reduces water solubility compared to non-methylated analogs like Benzyl (3-oxocyclobutyl)carbamate, which is soluble in ethanol, ether, and DMF .
  • Thermal Stability : The cyclobutane ring’s inherent strain may lower thermal stability relative to cyclohexane-based analogs (e.g., Benzyl (3-oxocyclohexyl)carbamate), which benefit from reduced ring strain .
  • Reactivity : The 3-oxo group in cyclobutane derivatives facilitates nucleophilic attacks, but the 1-methyl group may hinder access to the ketone, slowing reactions compared to unsubstituted analogs .

Biological Activity

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₃N₁O₃
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 130369-36-7

The compound contains a carbamate functional group, which is known for its ability to interact with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

  • Covalent Bond Formation : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity.
  • Binding Affinity : The presence of the benzyl group enhances the compound's binding affinity and specificity for its targets through hydrophobic interactions.
  • Steric Effects : The 1-methyl-3-oxocyclobutyl moiety introduces steric effects that can influence the compound's overall biological activity .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further therapeutic exploration.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may have implications in drug development for conditions such as cancer and metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activity
Benzyl CarbamateSimple carbamate without cyclobutyl moietyLimited biological activity
3-Oxocyclobutylmethyl CarbamateContains cyclobutyl but lacks methyl substitutionModerate enzyme interaction
This compoundUnique 1-methyl substitution enhances reactivitySignificant enzyme inhibition

This table illustrates how the unique structural features of this compound contribute to its distinct biological properties compared to other carbamates.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies : Research indicates that this compound interacts with enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatment .
  • Therapeutic Applications : Investigations into anti-inflammatory properties have shown promise in preclinical models, indicating that this compound could serve as a lead for developing new anti-inflammatory drugs.
  • Synthesis and Transformations : Studies have demonstrated efficient synthetic routes for producing this compound, highlighting its potential as an intermediate in organic synthesis and pharmaceutical development .

Q & A

Q. Key Optimization Factors :

  • Solvent Purity : Use anhydrous THF to avoid side reactions with LiAlH₄.
  • Temperature Control : Maintain 20°C to prevent over-reduction or decomposition.
  • Stoichiometry : Ensure a 1.1:1 molar ratio of LiAlH₄ to precursor for complete conversion.

Q. Yield Comparison Table :

StepReagents/ConditionsYieldReference
1LiAlH₄, THF, 20°C100%
2HCl, H₂O98%

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 100% vs. typical 70–90%)?

Methodological Answer :
Discrepancies in yields may arise from:

Impurity in Starting Materials : Trace moisture or oxygen can degrade LiAlH₄. Use freshly distilled THF and rigorously dry glassware.

Workup Efficiency : Incomplete neutralization of LiAlH₄ residues can lead to product loss. Quench with dilute HCl and extract with ethyl acetate .

Analytical Methods : Claims of 100% yield may reflect isolated yields without accounting for side products. Validate purity via HPLC or NMR (e.g., absence of unreacted precursor signals at δ 3.3–3.5 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • ¹H NMR : Key signals include:
    • Cyclobutyl protons: δ 2.5–3.0 ppm (multiplet).
    • Benzyloxy group: δ 5.1 ppm (singlet, CH₂Ph).
    • Methyl group: δ 1.4 ppm (singlet, CH₃) .
  • IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.
  • Mass Spectrometry : Expected [M+H]⁺ at m/z 248.1 (C₁₂H₁₃NO₃ requires 247.1) .

Advanced: How can X-ray crystallography resolve ambiguities in the 3D structure of this carbamate?

Q. Methodological Answer :

  • Software Tools : Use SHELXL for refinement and ORTEP-3 for visualization .
  • Key Parameters :
    • Torsion Angles : Confirm the cyclobutyl ring puckering (e.g., envelope vs. twist conformers).
    • Hydrogen Bonding : Identify intermolecular H-bonds between the carbamate N-H and carbonyl groups.
  • Challenges : The 1-methyl-3-oxocyclobutyl group may introduce disorder. Mitigate by collecting data at low temperature (e.g., 100 K) .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers design analogs to study structure-activity relationships (SAR) in cyclobutyl carbamates?

Q. Methodological Answer :

  • Core Modifications :
    • Replace the 1-methyl group with bulkier substituents (e.g., tert-butyl) to probe steric effects.
    • Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to modulate reactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., proteases) using fluorescence-based assays (e.g., coumarin derivatives as substrates) .

Q. Analog Design Table :

ModificationExpected ImpactReference
1-FluorocyclobutylIncreased electrophilicity
Benzyl → 4-NitrobenzylEnhanced π-stacking

Basic: What purification methods are recommended for isolating this carbamate?

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) as eluent.
  • Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Q. Methodological Answer :

  • Software : Gaussian 16 with DFT (B3LYP/6-31G* basis set) to calculate:
    • Frontier Molecular Orbitals (FMO): Identify nucleophilic attack sites (e.g., carbamate carbonyl).
    • Transition States**: Simulate reactions with amines or water to predict hydrolysis pathways .

Basic: What are the stability profiles of this compound under various storage conditions?

Q. Methodological Answer :

  • Short-Term : Store at 4°C in a desiccator (stable for 6 months).
  • Long-Term : Lyophilize and store under argon at -20°C (stable for >2 years) .

Advanced: How can researchers address conflicting crystallographic data on cyclobutyl ring geometry?

Q. Methodological Answer :

  • Twinned Crystals : Use SHELXL’s TWIN command to refine data from twinned crystals .
  • Comparative Analysis : Overlay structures solved with SHELX and Coot to identify discrepancies in bond lengths (<0.02 Å acceptable) .

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